molecular formula C15H20N4 B1673132 Hetramine CAS No. 531-08-8

Hetramine

Cat. No. B1673132
CAS RN: 531-08-8
M. Wt: 256.35 g/mol
InChI Key: SVBNKTIROPNBQH-UHFFFAOYSA-N
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Description

Hetramine is a synthetic pyrimidine compound that has antihistamine and antianaphylactic effects.

Scientific Research Applications

1. Photocatalytic Nanomaterials

Hetramine has applications in the field of photocatalysis. Heterogeneous photocatalysis, an area of research gaining attention in the past decades, involves using solar irradiation to initiate chemical reactions. This process is vital in various applications, including water-air depollution, cancer therapy, sterilization, and artificial photosynthesis. Hetramine's role in this domain is connected to its potential in creating or degrading specific compounds when exposed to light, enhancing the efficiency of photocatalytic processes (Colmenares & Luque, 2014).

2. Quantum Dots and Semiconductor Research

Hetramine contributes to the development of heterostructural core-shell quantum dots (hetero-QDs), which are crucial for scientific advancements and technological applications. The synthesis of hexagonal pyramid and hexagonal bipyramid CdSe-CdS hetero-QDs, exhibiting high photoluminescence quantum yield and suppressed single-QD blinking, demonstrates Hetramine's role in enhancing the morphological uniformity and epitaxial crystallinity of these structures (Tan et al., 2017).

3. Nonvolatile Ferroelectric Memories

In the field of ferroelectrics, Hetramine is involved in research related to nonvolatile ferroelectric memories (FeRAMs). It contributes to the development of high permittivity ferroelectric and metallic thin films used in FeRAMs. Hetramine's application in this area focuses on integrating these materials into layered heterostructures, enhancing the performance and device architectures of FeRAMs (Auciello, Araujo, & Celinska, 2014).

4. Energy and Sustainability Applications

Hetramine is significant in the modification of nanostructured carbon materials for energy and sustainability applications. Nitrogen doping in carbon structures, a key area of research, benefits from Hetramine's ability to tailor the properties of carbon, making it suitable for various applications in energy production, storage, and environmental sustainability (Wood, O'Hayre, & Pylypenko, 2014).

5. Integration into Heterogeneous Distributed Software Components

Hetramine's role extends to the field of software engineering, where it aids in the seamless interoperation of heterogeneous and distributed systems. Its application in this domain addresses challenges like architecture-based interoperability and distributed resource discovery,contributing to the automation of integrating diverse systems while conforming to quality requirements (Raje et al., 2005).

6. Improvement of Memory Operations

Hetramine plays a role in enhancing memory operations in computing devices. For instance, in phase-change random access memory (PCRAM), a phase-change heterostructure incorporating Hetramine results in ultralow noise, lower drift, and stable multilevel storage capacity. This advancement is critical for new forms of computing, including neuro-inspired devices (Ding et al., 2019).

7. Development of Heterogeneous Photocatalysts

Hetramine is integral in creating heterogeneous photocatalysts for selective transformations of biomass-derived compounds. It aids in the development of solid photonanocatalysts, enhancing their efficiency in converting solar light into valuable chemicals and fuels. This application is particularly relevant for the valorization of residues and sustainable energy production (Colmenares & Luque, 2014).

properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBNKTIROPNBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967618
Record name N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hetramine

CAS RN

531-08-8
Record name N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyrimidinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hetramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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